molecular formula C25H25N3O4 B2673159 2-{[1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one CAS No. 2097922-07-9

2-{[1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one

Cat. No.: B2673159
CAS No.: 2097922-07-9
M. Wt: 431.492
InChI Key: YWWKCXZRMKGIEC-UHFFFAOYSA-N
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Description

2-{[1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one is a complex organic compound that features a unique combination of structural elements, including a benzodioxine ring, a piperidine moiety, and a dihydropyridazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and the use of automated systems for precise reagent addition and temperature control.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxine ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The piperidine and benzodioxine rings can undergo various substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Halogenated reagents and bases like sodium hydride (NaH) are often employed.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzodioxine and piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

Biologically, the compound may exhibit activity against certain enzymes or receptors, making it a candidate for drug development. Its structural features suggest potential interactions with biological macromolecules.

Medicine

In medicine, the compound could be investigated for its therapeutic potential. It may act as an inhibitor or modulator of specific biological pathways, offering possibilities for the treatment of various diseases.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism by which 2-{[1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one exerts its effects likely involves interactions with specific molecular targets, such as enzymes or receptors. The benzodioxine ring may interact with hydrophobic pockets, while the piperidine moiety could form hydrogen bonds or ionic interactions. The dihydropyridazinone core might be involved in π-π stacking interactions with aromatic residues.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-1,4-benzodioxine Derivatives: These compounds share the benzodioxine ring and may exhibit similar biological activities.

    Piperidine Derivatives: Compounds with a piperidine ring are common in medicinal chemistry and often show diverse pharmacological properties.

    Dihydropyridazinone Derivatives: These compounds are known for their potential therapeutic applications, particularly as anti-inflammatory and anticancer agents.

Uniqueness

The uniqueness of 2-{[1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one lies in its combination of these three distinct structural elements, which may confer a unique profile of biological activities and chemical reactivity.

Properties

IUPAC Name

2-[[1-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperidin-4-yl]methyl]-6-phenylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O4/c29-24-11-10-20(19-6-2-1-3-7-19)26-28(24)16-18-12-14-27(15-13-18)25(30)23-17-31-21-8-4-5-9-22(21)32-23/h1-11,18,23H,12-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWWKCXZRMKGIEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C(=O)C=CC(=N2)C3=CC=CC=C3)C(=O)C4COC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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